molecular formula C12H16N2OS B564991 4-Hydroxy Xylazine CAS No. 145356-32-7

4-Hydroxy Xylazine

Cat. No. B564991
CAS RN: 145356-32-7
M. Wt: 236.333
InChI Key: FXWQWFCVDXMJNM-UHFFFAOYSA-N
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Description

4-Hydroxy Xylazine is a metabolite of xylazine . Xylazine is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals .


Synthesis Analysis

A highly sensitive method is required for analyzing xylazine and its metabolites in human blood and urine . The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy Xylazine is C12H16N2OS . The average mass is 236.333 Da and the monoisotopic mass is 236.098328 Da .


Chemical Reactions Analysis

Xylazine is absorbed, metabolized into various intermediates, and broken down into final products organic sulfates in an extremely rapid manner . The main xylazine biotransformation pathway is most likely thiazine ring break down .


Physical And Chemical Properties Analysis

The density of 4-Hydroxy Xylazine is 1.3±0.1 g/cm³. It has a boiling point of 391.7±52.0 °C at 760 mmHg. The vapour pressure is 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 66.6±3.0 kJ/mol and the flash point is 190.7±30.7 °C .

Mechanism of Action

Target of Action

4-Hydroxy Xylazine is a metabolite of Xylazine . Xylazine is an agonist of α2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining homeostasis in the body. They are primarily involved in the regulation of blood pressure and sedation .

Mode of Action

As an α2-adrenergic receptor agonist, Xylazine, and by extension 4-Hydroxy Xylazine, binds to these receptors, triggering a series of intracellular events . This binding inhibits the release of norepinephrine, leading to a decrease in blood pressure and heart rate . It also results in sedation, muscle relaxation, and analgesia .

Biochemical Pathways

Upon binding to the α2-adrenergic receptors, Xylazine initiates a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, reduction of cAMP levels, and the subsequent opening of potassium channels while closing calcium channels . This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability .

Pharmacokinetics

The action of Xylazine can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once Xylazine gains access to the vascular system, it is distributed within the blood, allowing Xylazine to enter the heart, lungs, liver, and kidney .

Result of Action

The primary result of Xylazine’s action is a significant reduction in blood pressure and heart rate in healthy volunteers . It also causes sedation, muscle relaxation, and analgesia .

Action Environment

The action of Xylazine and its metabolites can be influenced by various environmental factors. For instance, the presence of other drugs can alter its effects. Xylazine is often used in combination with other drugs, such as fentanyl, with users of this drug combination describing Xylazine as prolonging the euphoric sensation produced by fentanyl . Furthermore, the route of administration (by mouth, inhalation, or injection) can also impact the drug’s efficacy and stability .

Safety and Hazards

4-Hydroxy Xylazine is toxic if swallowed . It can induce a state of unconsciousness, worsen addiction, and potentially increase the risk of fatal overdose .

Future Directions

The opioid overdose epidemic is exacerbated by the emergence of Xylazine as an illicit drug adulterant . The White House Office of National Drug Control Policy identified fentanyl adulterated or associated with xylazine (FAAX) as an emerging threat and in July, 2023, issued a response plan . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

properties

IUPAC Name

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQWFCVDXMJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NCCCS2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675967
Record name 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy Xylazine

CAS RN

145356-32-7
Record name 4-Hydroxy xylazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145356327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy Xylazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LJ2G97U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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